molecular formula C18H20Cl2N2O2 B14268358 6-Chloro-3-(4-chlorophenyl)pyridazin-4-YL octanoate CAS No. 138650-62-1

6-Chloro-3-(4-chlorophenyl)pyridazin-4-YL octanoate

Cat. No.: B14268358
CAS No.: 138650-62-1
M. Wt: 367.3 g/mol
InChI Key: HSKJTJCBZWPVCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3-(4-chlorophenyl)pyridazin-4-YL octanoate is a chemical compound that belongs to the pyridazine family This compound is characterized by the presence of a pyridazine ring substituted with chloro and chlorophenyl groups, and an octanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(4-chlorophenyl)pyridazin-4-YL octanoate typically involves the reaction of 6-chloro-3-(4-chlorophenyl)pyridazine with octanoic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(4-chlorophenyl)pyridazin-4-YL octanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of dechlorinated or hydrogenated products.

    Substitution: The chloro groups in the compound can be substituted with other functional groups, such as amino or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic reagents like sodium azide (NaN3) and alkyl halides are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyridazine compounds.

Scientific Research Applications

6-Chloro-3-(4-chlorophenyl)pyridazin-4-YL octanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-3-(4-chlorophenyl)pyridazin-4-YL octanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-6-(4-chlorophenyl)pyridazine
  • 6-Chloro-4-hydroxy-3-phenyl-pyridazine
  • 4-(6-chloro-pyridazin-3-yl)-morpholine

Uniqueness

6-Chloro-3-(4-chlorophenyl)pyridazin-4-YL octanoate is unique due to its specific ester functional group, which imparts distinct chemical and biological properties. This ester group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

138650-62-1

Molecular Formula

C18H20Cl2N2O2

Molecular Weight

367.3 g/mol

IUPAC Name

[6-chloro-3-(4-chlorophenyl)pyridazin-4-yl] octanoate

InChI

InChI=1S/C18H20Cl2N2O2/c1-2-3-4-5-6-7-17(23)24-15-12-16(20)21-22-18(15)13-8-10-14(19)11-9-13/h8-12H,2-7H2,1H3

InChI Key

HSKJTJCBZWPVCF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)OC1=CC(=NN=C1C2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.